Cellular Potency of eIF4A3-IN-12 vs. Parent Compound Silvestrol
eIF4A3-IN-12 demonstrates a 2.5-fold improvement in potency against myc-LUC translation compared to the parent natural product silvestrol, and a 2.9-fold improvement in inhibiting MBA-MB-231 cell growth. This indicates that the synthetic modifications in eIF4A3-IN-12 confer enhanced cellular activity relative to the natural product scaffold [1].
| Evidence Dimension | Inhibition of c-myc 5'-UTR-driven luciferase translation (myc-LUC) |
|---|---|
| Target Compound Data | EC50 = 4 nM |
| Comparator Or Baseline | Silvestrol: EC50 = 10 nM |
| Quantified Difference | eIF4A3-IN-12 is 2.5-fold more potent |
| Conditions | MDA-MB-231 human breast cancer cells transfected with c-myc-5'-UTR-luciferase construct; 24 hr incubation |
Why This Matters
This data provides a direct, quantitative justification for selecting eIF4A3-IN-12 over silvestrol for studies where maximizing potency against eIF4F-dependent translation is a primary objective.
- [1] Liu T, et al. Synthetic silvestrol analogues as potent and selective protein synthesis inhibitors. J Med Chem. 2012 Oct 25;55(20):8859-78. View Source
